

Application Notes and Protocols for Optimized Ethanesulfonyl Chloride Coupling Reactions

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Compound of Interest

Compound Name: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

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For Researchers, Scientists, and Drug Development Professionals

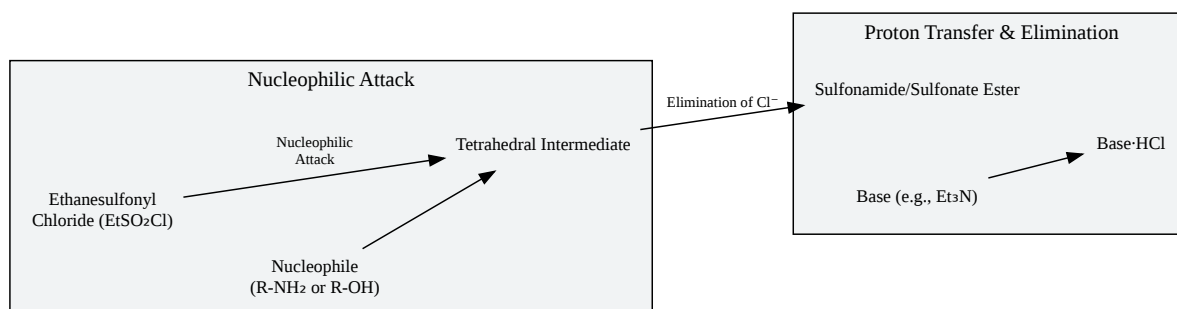
Introduction

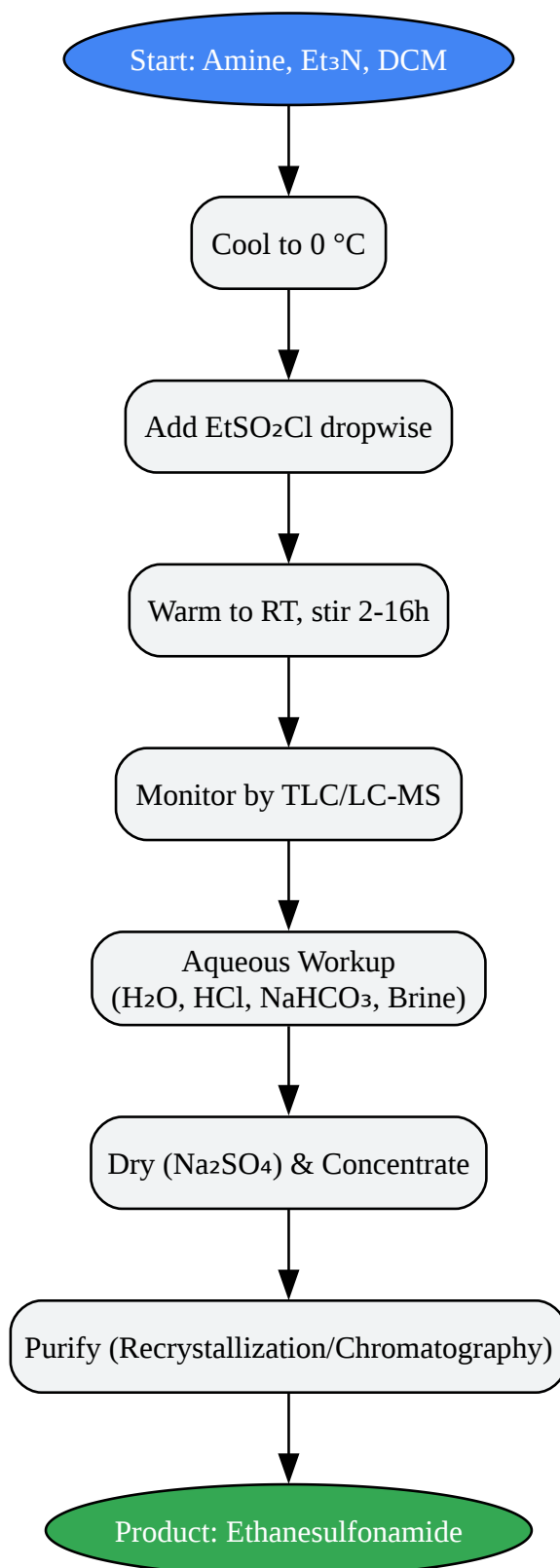
The formation of sulfonamides and sulfonate esters is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while sulfonate esters are versatile intermediates due to their excellent leaving group properties.^{[1][2]} Ethanesulfonyl chloride (EtSO₂Cl) is a readily available and highly reactive reagent for the introduction of the ethanesulfonyl (esyl) group. This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the optimized reaction conditions for ethanesulfonyl chloride coupling with a variety of nucleophiles, including primary and secondary amines, as well as alcohols. As a Senior Application Scientist, the following protocols and insights are based on established principles of sulfonyl chloride chemistry and field-proven strategies to maximize yield and purity while minimizing side reactions.

Mechanistic Insights: The Rationale Behind the Reaction Conditions

The coupling of ethanesulfonyl chloride with a nucleophile, such as an amine or an alcohol, proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The fundamental mechanism involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion.^{[1][3]} A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.^[4]

The general mechanism can be visualized as follows:





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Sources

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